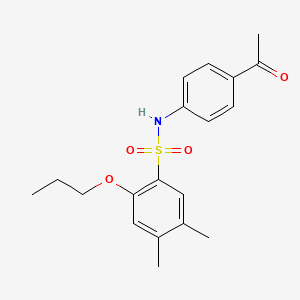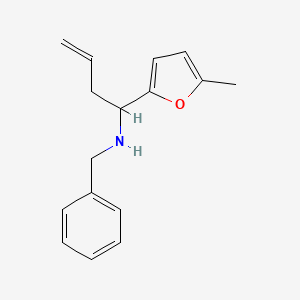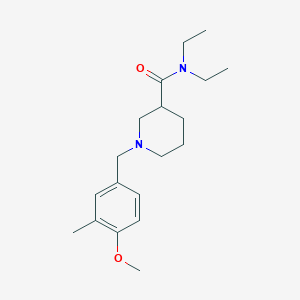
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of closely related N-aryl-2,5-dimethoxybenzenesulfonamides and other sulfonamide derivatives typically involves condensation reactions between an amine and a sulfonyl chloride under basic conditions. For example, the synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was achieved under base conditions, highlighting the general approach for sulfonamide synthesis which involves excellent yields, short reaction times, and high purity, achieved through reactions facilitated by base conditions (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamides is characterized by the presence of two aromatic rings connected through a sulfonamide group, often leading to a V-shaped conformation. In the case of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, single crystal X-ray structure analysis revealed a V-shape conformation, with the dihedral angle between the benzene rings indicating the spatial arrangement of the molecule. This structural feature is crucial for the interaction of sulfonamides with biological targets (Kobkeatthawin et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including derivatives similar to N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, undergo various chemical reactions, such as acylation, amidation, and rearrangement reactions. These reactions are pivotal for modifying the chemical structure to enhance biological activity or solubility. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were developed as chemoselective acylation reagents, demonstrating the versatility of sulfonamides in synthetic chemistry (Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility and crystalline structure, are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns play a significant role in the stability and solubility of these compounds. Studies on N-(4-acetylphenyl)-4-chlorobenzenesulfonamide revealed that molecules are linked by N–H···O and C–H···O hydrogen bonds into double chains, indicating the importance of hydrogen bonding in determining physical properties (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as reactivity and stability, are closely related to their structural features. The presence of electronegative sulfur and oxygen atoms in the sulfonamide group affects the electronic distribution within the molecule, influencing its reactivity. The study on N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, for example, shows the intermolecular interactions and stability of the compound, highlighting the chemical behavior typical of sulfonamide derivatives (Kobkeatthawin et al., 2013).
作用机制
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway .
Mode of Action
Sulfonamides generally act as competitive inhibitors of dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid (paba) into dihydropteroate, a precursor of folic acid .
Biochemical Pathways
The compound likely affects the folate synthesis pathway, given its structural similarity to other sulfonamides . By inhibiting dihydropteroate synthase, it prevents the formation of dihydropteroate and subsequently, tetrahydrofolate. This molecule is crucial for the synthesis of nucleotides, so its depletion can inhibit DNA synthesis and cell division .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide can lead to a decrease in nucleotide synthesis, thereby inhibiting DNA replication and cell division . This can result in the death of rapidly dividing cells, such as bacteria.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its metabolism and excretion, altering its efficacy and potential for side effects .
未来方向
属性
IUPAC Name |
N-(4-acetylphenyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-10-24-18-11-13(2)14(3)12-19(18)25(22,23)20-17-8-6-16(7-9-17)15(4)21/h6-9,11-12,20H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPADXWAIOWKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4894489.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)
![1-(2-furoyl)-4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4894516.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)

![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)
